![molecular formula C19H19N5O2S2 B6447725 3-[methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione CAS No. 2548988-60-7](/img/structure/B6447725.png)
3-[methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione
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Overview
Description
The compound “3-[methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione” is a complex organic molecule that likely belongs to the class of compounds known as thiazolopyridines . Thiazolopyridines are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Molecular Structure Analysis
The molecular structure of this compound is likely characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . Unfortunately, the specific structural details for this compound are not available in the retrieved literature.Chemical Reactions Analysis
Thiazolopyridines have been tested for various biological activities, including phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these compounds showed potent PI3K inhibitory activity . The structure−activity relationships (SAR) study showed that certain functionalities were important for PI3Kα inhibitory activity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “3-[methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione” across various fields:
Anticancer Research
3-[methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione: has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound’s mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a promising candidate for developing new anticancer therapies .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, making it useful in the development of new antibiotics. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s ability to disrupt bacterial cell walls and inhibit essential enzymes contributes to its antimicrobial efficacy .
Antifungal Applications
In addition to its antibacterial properties, 3-[methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione has shown antifungal activity. It has been effective against various fungal pathogens, including Candida albicans and Aspergillus niger. This makes it a valuable compound for developing antifungal treatments, particularly for resistant strains .
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antiviral Potential
The compound has also been explored for its antiviral properties. It has shown activity against several viruses, including influenza and herpes simplex virus. The mechanism involves inhibiting viral replication and preventing the virus from entering host cells, which could lead to the development of new antiviral drugs .
Neuroprotective Applications
3-[methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione: has demonstrated neuroprotective effects in various studies. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Antioxidant Properties
The compound exhibits strong antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage and has applications in treating diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers .
Enzyme Inhibition
Lastly, this compound has been studied for its ability to inhibit various enzymes. It has shown inhibitory activity against enzymes such as acetylcholinesterase and tyrosinase. This makes it a potential candidate for developing treatments for conditions like Alzheimer’s disease (by inhibiting acetylcholinesterase) and hyperpigmentation disorders (by inhibiting tyrosinase) .
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Synthesis of novel thiazole derivatives and their biological activities Synthesis and Biological Evaluation of Thiazole Derivatives
Mechanism of Action
The mechanism of action of this compound is likely related to its inhibitory activity on PI3K . The PI3K signaling pathway plays a crucial biological function in the process of cell growth, survival, proliferation, and differentiation, which has been proven to be an important target for tumor-targeted therapy .
properties
IUPAC Name |
N-methyl-1,1-dioxo-N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c1-23(18-14-4-2-3-5-17(14)28(25,26)22-18)13-7-10-24(11-8-13)19-21-15-12-20-9-6-16(15)27-19/h2-6,9,12-13H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYUHJNVGWZHAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=C(S2)C=CN=C3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1,1-dioxo-N-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]-1,2-benzothiazol-3-amine |
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